8-(3-((2-ethoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
6-[3-(2-ethoxyanilino)propyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3/c1-5-30-16-10-7-6-9-15(16)22-11-8-12-26-13(2)14(3)27-17-18(23-20(26)27)25(4)21(29)24-19(17)28/h6-7,9-10,22H,5,8,11-12H2,1-4H3,(H,24,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOJPCBJOFJFTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NCCCN2C(=C(N3C2=NC4=C3C(=O)NC(=O)N4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-((2-ethoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic synthesis
Formation of the Imidazo[2,1-f]purine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions, often using catalysts to facilitate the reaction.
Introduction of the 2-Ethoxyphenylamino Group: This is achieved through a nucleophilic substitution reaction where the amino group is introduced to the core structure.
Attachment of the Propyl Chain: The propyl chain is typically introduced via alkylation reactions, using reagents such as alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the imidazo[2,1-f]purine core, potentially altering its electronic properties.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic ring and the imidazo[2,1-f]purine core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of reduced imidazo[2,1-f]purine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity, making it a valuable intermediate in organic synthesis.
Biology
Biologically, it may interact with various biomolecules, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, its potential therapeutic effects are explored, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, it could be used in the synthesis of advanced materials or as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 8-(3-((2-ethoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites, potentially inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares key structural features, receptor affinities, and biological activities of the target compound with related derivatives:
Key Comparative Insights
Substituent Effects on Receptor Binding
- 5-HT1A Affinity: Fluorinated arylpiperazinylalkyl derivatives (e.g., AZ-853, AZ-861) exhibit nanomolar affinity for 5-HT1A receptors due to optimal side-chain length (butyl/pentyl) and fluorinated aromatic groups.
- Substituent Position: Ortho-substituted aryl groups (e.g., 2-ethoxy in the target vs. 2-fluoro in AZ-853) may influence receptor selectivity. shows that even minor changes (e.g., 2-fluoro vs. 3-trifluoromethyl in AZ-861) alter functional agonism and side effects .
Therapeutic Potential
- Antidepressant Activity : Piperazine-containing derivatives (e.g., 3i, AZ-853) show efficacy in the forced swim test (FST) at low doses. The target compound’s lack of a basic piperazine moiety may limit PDE4B/PDE10A inhibition but enhance 5-HT receptor specificity .
- Anticancer Activity: CB11’s aminophenyl group enables PPARγ activation, a mechanism absent in serotonin-targeted analogs. The target compound’s methyl groups (positions 1,6,7) could stabilize the core structure for dual-target applications .
Biological Activity
8-(3-((2-ethoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the imidazo[2,1-f]purine class. Its unique structure enables diverse biological activities, making it a subject of interest in pharmacological research. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 396.45 g/mol. The structure features an imidazo[2,1-f]purine core with various functional groups that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.45 g/mol |
| Core Structure | Imidazo[2,1-f]purine |
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets such as enzymes and receptors. It may modulate various cellular pathways including:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can bind to receptors influencing signal transduction pathways.
- Gene Expression Regulation : The compound may affect transcription factors leading to changes in gene expression.
These interactions can lead to effects such as anti-inflammatory responses and potential anticancer activities.
Biological Activity
Research has shown that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation.
- Anti-inflammatory Effects : The compound has been noted for its potential to modulate inflammatory responses through cytokine regulation.
- Neuroprotective Properties : Similar compounds have shown promise in protecting neuronal cells from oxidative stress.
Case Studies and Research Findings
Several studies have investigated the biological effects of imidazo[2,1-f]purines and their derivatives:
- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry indicated that derivatives similar to this compound showed significant inhibition of cancer cell lines by inducing apoptosis through mitochondrial pathways .
- Inflammation Modulation : Research highlighted in Pharmacology Reports demonstrated that certain imidazo[2,1-f]purines could reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .
Comparison with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 8-(3-(4-methoxyphenyl)amino)propyl-1H-imidazo[2,1-f]purine | Anticancer and anti-inflammatory effects | |
| 8-(3-acetylphenyl)-1H-imidazo[2,1-f]purine | Moderate anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
